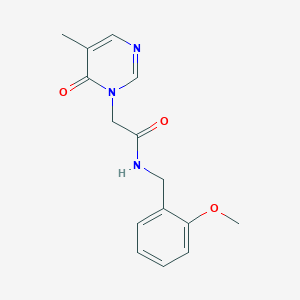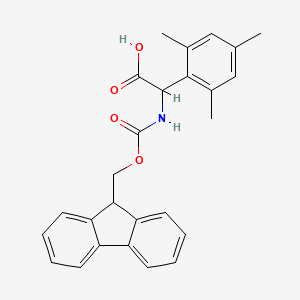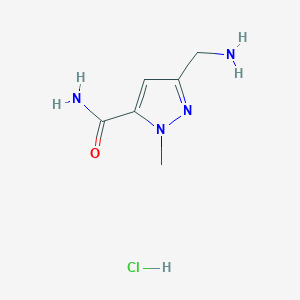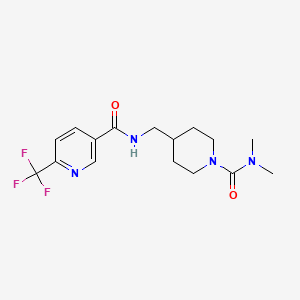
(5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone is a complex organic compound that features a furan ring substituted with a bromine atom and a piperidine ring with a cyclopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone typically involves multiple steps:
-
Bromination of Furan: : The initial step involves the bromination of furan to produce 5-bromofuran. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Formation of Cyclopropylidenepiperidine: : The next step involves the synthesis of 4-cyclopropylidenepiperidine. This can be done by reacting piperidine with cyclopropylidene chloride in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Coupling Reaction: : The final step is the coupling of 5-bromofuran with 4-cyclopropylidenepiperidine. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, in the presence of a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring in (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of furan-2,5-dicarboxylic acid derivatives.
-
Reduction: : The compound can also undergo reduction reactions, particularly at the bromine substituent, using reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
-
Substitution: : The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: LiAlH₄, H₂/Pd
Substitution: NaNH₂, RSH, ROH
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives
Reduction: 5-Hydroxyfuran derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
(5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
-
Biological Studies: : Researchers use this compound to study its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
-
Industrial Applications: : It is used in the development of new materials with specific chemical properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperidine moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The bromine atom and cyclopropylidene group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromofuran-2-yl)(4-propylpiperazin-1-yl)methanone
- (5-Bromofuran-2-yl)(4-methylpiperidin-1-yl)methanone
- (5-Bromofuran-2-yl)(4-phenylpiperidin-1-yl)methanone
Uniqueness
(5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone is unique due to the presence of the cyclopropylidene group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-cyclopropylidenepiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-12-4-3-11(17-12)13(16)15-7-5-10(6-8-15)9-1-2-9/h3-4H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTMORXISHOTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2722440.png)

![3-Fluoro-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2722446.png)
![3'-(3,5-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2722447.png)

![2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722450.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2722451.png)
![3-(2-methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2722452.png)
![1-[3-[5-[1-(Cyclopropanecarbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2722453.png)

![3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea](/img/structure/B2722456.png)
![1-[(3-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2722457.png)
![1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2722459.png)

